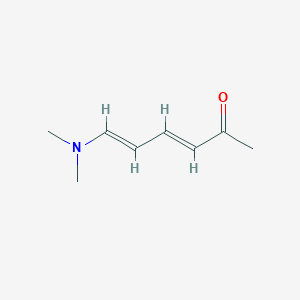
6-(Dimethylamino)-3,5-hexadiene-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Six-(Dimethylamino)-3,5-hexadiene-2-one, also known as DMHD, is a chemical compound that is widely used in scientific research. It is a yellowish liquid with a strong odor and is highly reactive. DMHD is used in various fields of research, including biochemistry, pharmacology, and toxicology.
作用机制
6-(Dimethylamino)-3,5-hexadiene-2-one acts as a fluorescent probe by binding to proteins and nucleic acids. It undergoes a photochemical reaction upon excitation with ultraviolet light, resulting in the emission of fluorescence. The fluorescence intensity is proportional to the concentration of the bound molecule. 6-(Dimethylamino)-3,5-hexadiene-2-one is also known to interact with lipids, which can affect the structure and function of biological membranes.
Biochemical and Physiological Effects:
6-(Dimethylamino)-3,5-hexadiene-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, including acetylcholinesterase and butyrylcholinesterase. 6-(Dimethylamino)-3,5-hexadiene-2-one has also been shown to have antioxidant properties and to protect against oxidative stress. In addition, 6-(Dimethylamino)-3,5-hexadiene-2-one has been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 6-(Dimethylamino)-3,5-hexadiene-2-one in lab experiments is its ability to act as a fluorescent probe. This allows researchers to study the binding of molecules in real-time and to monitor changes in concentration. 6-(Dimethylamino)-3,5-hexadiene-2-one is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 6-(Dimethylamino)-3,5-hexadiene-2-one is highly reactive and can be hazardous if not handled properly. It is also sensitive to light and air, which can affect its stability.
未来方向
There are several future directions for the use of 6-(Dimethylamino)-3,5-hexadiene-2-one in scientific research. One area of research is the development of new fluorescent probes based on 6-(Dimethylamino)-3,5-hexadiene-2-one. These probes could be used to study a wide range of biological molecules, including lipids, carbohydrates, and nucleic acids. Another area of research is the development of new methods for the synthesis and purification of 6-(Dimethylamino)-3,5-hexadiene-2-one. This could lead to the production of more stable and less hazardous forms of 6-(Dimethylamino)-3,5-hexadiene-2-one. Finally, researchers are exploring the use of 6-(Dimethylamino)-3,5-hexadiene-2-one in drug discovery and development, particularly in the development of new drugs for the treatment of neurodegenerative diseases.
Conclusion:
6-(Dimethylamino)-3,5-hexadiene-2-one is a versatile compound that is widely used in scientific research. Its ability to act as a fluorescent probe makes it a valuable tool for studying the binding of molecules in real-time. 6-(Dimethylamino)-3,5-hexadiene-2-one has a variety of biochemical and physiological effects and has been shown to have anti-inflammatory and antioxidant properties. While there are some limitations to its use, 6-(Dimethylamino)-3,5-hexadiene-2-one remains a valuable tool for researchers in a wide range of fields. Future research will continue to explore the potential applications of 6-(Dimethylamino)-3,5-hexadiene-2-one in scientific research.
合成方法
6-(Dimethylamino)-3,5-hexadiene-2-one is synthesized by the reaction of 2,4-pentanedione with dimethylamine. The reaction takes place in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The product is then purified by distillation to obtain pure 6-(Dimethylamino)-3,5-hexadiene-2-one. This synthesis method is widely used in the laboratory for the production of 6-(Dimethylamino)-3,5-hexadiene-2-one.
科学研究应用
6-(Dimethylamino)-3,5-hexadiene-2-one is widely used in scientific research for its ability to act as a fluorescent probe. It is used to study the binding of proteins and nucleic acids. 6-(Dimethylamino)-3,5-hexadiene-2-one is also used to study the mechanism of action of enzymes and to investigate the structure and function of biological membranes. 6-(Dimethylamino)-3,5-hexadiene-2-one has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
属性
CAS 编号 |
182503-41-9 |
|---|---|
产品名称 |
6-(Dimethylamino)-3,5-hexadiene-2-one |
分子式 |
C8H13NO |
分子量 |
139.19 g/mol |
IUPAC 名称 |
(3E,5E)-6-(dimethylamino)hexa-3,5-dien-2-one |
InChI |
InChI=1S/C8H13NO/c1-8(10)6-4-5-7-9(2)3/h4-7H,1-3H3/b6-4+,7-5+ |
InChI 键 |
SRXFDENAXRJYEI-YDFGWWAZSA-N |
手性 SMILES |
CC(=O)/C=C/C=C/N(C)C |
SMILES |
CC(=O)C=CC=CN(C)C |
规范 SMILES |
CC(=O)C=CC=CN(C)C |
同义词 |
3,5-Hexadien-2-one, 6-(dimethylamino)-, (E,E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)
![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)

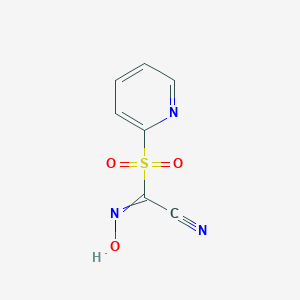
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
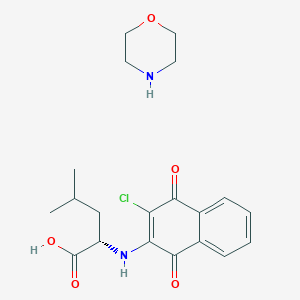
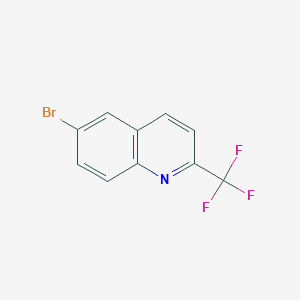


![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
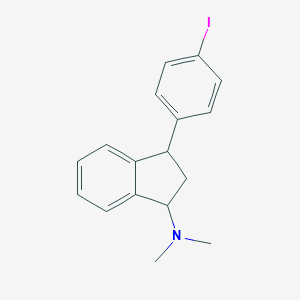
![4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;(1R)-1-phenylethanamine](/img/structure/B65637.png)